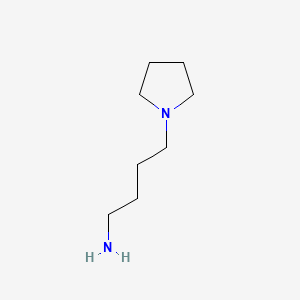

4-(Pyrrolidin-1-yl)butan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-5-1-2-6-10-7-3-4-8-10/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDYCEIPEBJKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376428 | |

| Record name | 4-(Pyrrolidin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24715-90-0 | |

| Record name | 4-(Pyrrolidin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidin-1-yl)butan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Pyrrolidin-1-yl)butan-1-amine chemical properties

An In-Depth Technical Guide to 4-(Pyrrolidin-1-yl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of this compound. This diamine serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This document includes a detailed summary of its physicochemical properties, a plausible experimental protocol for its synthesis via reductive amination, and an analysis of its expected spectroscopic features. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound, also known by its CAS number 24715-90-0, is a bifunctional organic molecule containing both a primary and a tertiary amine.[1][2] Its structure consists of a pyrrolidine ring linked via its nitrogen atom to a butyl chain, which is terminated by a primary amino group. This structure makes it a useful intermediate in the synthesis of more complex molecules, such as imidazolidinedione derivatives which have been investigated as potential antimalarial agents.[1]

Data Summary

The key chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 4-pyrrolidin-1-ylbutan-1-amine | [2] |

| CAS Number | 24715-90-0 | [1][2] |

| Molecular Formula | C₈H₁₈N₂ | [1][2] |

| Molecular Weight | 142.24 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Density (Predicted) | 0.923 ± 0.06 g/cm³ | |

| pKa (Predicted) | 10.48 ± 0.20 | |

| Water Solubility | Soluble | |

| Canonical SMILES | C1CCN(C1)CCCCN | [2] |

| InChIKey | LSDYCEIPEBJKPT-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be effectively achieved through several standard organic chemistry methodologies. One of the most common and controlled methods is reductive amination.[3][4] This approach involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine product.[4] For this specific target molecule, the synthesis can be envisioned via the reductive amination of pyrrolidine with a suitable four-carbon aldehyde bearing a protected amine, followed by deprotection. A more direct, one-pot approach would involve the reaction of pyrrolidine with 4-aminobutanal, though the latter is often handled as a more stable salt or hydrate.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a plausible method for the synthesis of this compound starting from pyrrolidine and 4-chlorobutanal. The reaction proceeds via initial alkylation to form an intermediate aldehyde, which then undergoes reductive amination with an ammonia source.

Materials:

-

Pyrrolidine

-

4-Chlorobutanal

-

Ammonium Acetate (NH₄OAc)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrolidine (1.0 equivalent) and 4-chlorobutanal (1.1 equivalents) in methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Reaction: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate iminium ion and subsequent enamine.

-

Reductive Amination: Add ammonium acetate (3.0 equivalents) to the reaction mixture, followed by the portion-wise addition of sodium cyanoborohydride (1.5 equivalents). Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Dilute the aqueous residue with saturated sodium bicarbonate solution to make it basic (pH > 9). Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude amine can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane/methanol with triethylamine (e.g., 95:5:0.1) as the eluent.

-

Salt Formation (Optional): For easier handling and storage, the purified free base can be dissolved in a minimal amount of diethyl ether and precipitated as its hydrochloride salt by the dropwise addition of a solution of HCl in diethyl ether. The resulting solid can be collected by filtration, washed with cold ether, and dried under vacuum.

Synthesis Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via a reductive amination pathway.

References

An In-Depth Technical Guide to 4-(Pyrrolidin-1-yl)butan-1-amine (CAS Number: 24715-90-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)butan-1-amine, with the CAS number 24715-90-0, is a diamine compound featuring a pyrrolidine ring linked to a butylamine chain. This chemical entity serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its bifunctional nature, possessing both a secondary and a primary amine, allows for a range of chemical modifications, making it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the preparation of antimalarial compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 24715-90-0 | [1] |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | Not explicitly available | |

| Density | 0.923 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.48 ± 0.20 (Predicted) | [2] |

| Water Solubility | Soluble | [2] |

| Storage Temperature | 2-8°C (Protect from light) | [2] |

Synthesis

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the nucleophilic substitution of a 1,4-dihalobutane with pyrrolidine, followed by the conversion of a terminal functional group to an amine.

General Synthetic Pathway

A plausible and frequently utilized pathway for the synthesis of N-substituted pyrrolidines involves the reaction of a primary amine with 1,4-dihalobutanes, such as 1,4-dibromobutane or 1,4-dichlorobutane.[3][4] This reaction proceeds via a tandem intermolecular N-alkylation followed by an intramolecular cyclization. For the synthesis of this compound, a precursor with a protected or masked primary amine is typically used.

Experimental Protocol: Synthesis from 4-Chlorobutanenitrile

This protocol describes a two-step synthesis starting from 4-chlorobutanenitrile and pyrrolidine, followed by the reduction of the nitrile group.

Step 1: Synthesis of 4-(Pyrrolidin-1-yl)butanenitrile

-

Materials: 4-Chlorobutanenitrile, Pyrrolidine, Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN).

-

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobutanenitrile (1 equivalent) in acetonitrile.

-

Add pyrrolidine (1.1 equivalents) and potassium carbonate (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(pyrrolidin-1-yl)butanenitrile. The crude product can be purified by vacuum distillation or column chromatography.

-

Step 2: Reduction of 4-(Pyrrolidin-1-yl)butanenitrile to this compound

-

Materials: 4-(Pyrrolidin-1-yl)butanenitrile, Lithium Aluminum Hydride (LiAlH₄) or other suitable reducing agent (e.g., H₂/Raney Nickel), Diethyl ether or Tetrahydrofuran (THF), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 4-(pyrrolidin-1-yl)butanenitrile (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the nitrile peak).

-

Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with the solvent.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation.

-

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various biologically active molecules. A significant application is in the development of antimalarial agents, particularly imidazolidinedione derivatives.[5][6][7]

Synthesis of Antimalarial Imidazolidinedione Derivatives

Imidazolidinediones are a class of heterocyclic compounds that have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[5] The primary amine of this compound can be used to introduce the pyrrolidinylbutyl side chain onto a core scaffold, which is then cyclized to form the imidazolidinedione ring.

References

- 1. This compound | C8H18N2 | CID 2762762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Unambiguous synthesis and prophylactic antimalarial activities of imidazolidinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazolidin-4-one peptidomimetic derivatives of primaquine: synthesis and antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(Pyrrolidin-1-yl)butan-1-amine

This technical guide provides an in-depth overview of 4-(Pyrrolidin-1-yl)butan-1-amine, a versatile diamine building block utilized in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical properties, synthetic methodologies, and potential applications.

Core Molecular and Physical Properties

This compound, also known as 1-(4-Aminobutyl)pyrrolidine, is a primary amine featuring a pyrrolidine ring. Its key molecular and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H18N2 | [1][2][3][4] |

| Molecular Weight | 142.24 g/mol | [1][2][3][4] |

| CAS Number | 24715-90-0 | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 97°C at 15 mmHg | [1] |

| Density | 0.923±0.06 g/cm³ (Predicted) | [1] |

| Water Solubility | Soluble | [1] |

| pKa | 10.48±0.20 (Predicted) | [1] |

Applications in Synthetic Chemistry

This compound serves as a crucial intermediate in the synthesis of various target molecules. A notable application is in the preparation of imidazolidinedione derivatives, which have been investigated for their potential as antimalarial agents.[1][4] Its bifunctional nature, possessing both a primary and a tertiary amine, allows for a range of chemical transformations, making it a valuable tool for medicinal chemists.

Experimental Protocol: Synthesis of Imidazolidinedione Derivatives

While specific, detailed experimental protocols for the synthesis of imidazolidinedione derivatives using this compound are proprietary and vary depending on the target molecule, a general synthetic workflow can be conceptualized. The following diagram illustrates a plausible synthetic pathway.

Caption: A generalized workflow for the synthesis of imidazolidinedione derivatives.

Logical Relationship in Drug Discovery

The utility of this compound in drug discovery can be represented as a logical flow from a basic chemical entity to a potential therapeutic agent. This process involves several key stages, as depicted in the following diagram.

Caption: The logical progression from a chemical building block to lead optimization in drug discovery.

References

An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)butan-1-amine

This guide provides a comprehensive overview of the chemical compound 4-(Pyrrolidin-1-yl)butan-1-amine, including its structure, IUPAC nomenclature, physicochemical properties, and a representative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

This compound is a diamine featuring a pyrrolidine ring linked to a butylamine chain. The nitrogen of the pyrrolidine is bonded to the fourth carbon of the butan-1-amine moiety.

-

IUPAC Name: 4-pyrrolidin-1-ylbutan-1-amine[1]

-

Molecular Formula: C₈H₁₈N₂[1]

-

Canonical SMILES: C1CCN(C1)CCCCN

-

InChI: InChI=1S/C8H18N2/c9-5-1-2-6-10-7-3-4-8-10/h1-9H2[1]

The structural representation of this compound is depicted in the diagram below.

References

An In-Depth Technical Guide to the Safe Handling of 4-(Pyrrolidin-1-yl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-(Pyrrolidin-1-yl)butan-1-amine (CAS No: 24715-90-0). The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely.

Hazard Identification and Classification

This compound is classified as a corrosive substance.[1] It is crucial to understand the potential hazards associated with this compound to implement appropriate safety measures.

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

Hazard Statements:

Signal Word: Danger

Hazard Pictograms:

-

Corrosion

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Density | 0.923 ± 0.06 g/cm³ (Predicted) |

| pKa | 10.48 ± 0.20 (Predicted) |

| Water Solubility | Soluble in water |

Toxicological Information

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors or mists.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Recommended storage temperature is 2-8°C, protected from light.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye/Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use.

-

Clothing: A chemical-resistant lab coat or apron should be worn over personal clothing.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

-

After Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

After Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

-

Place the absorbed material into a sealed container for proper disposal.

-

Clean the spill area with a suitable decontamination solution.

Large Spills:

-

Evacuate the laboratory and surrounding areas.

-

Alert others and your supervisor.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Combustion may produce toxic gases, including nitrogen oxides and carbon oxides.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not dispose of it down the drain or into the environment. Contact a licensed professional waste disposal service.

Experimental Protocols Workflow

Below is a generalized workflow for handling this compound in a research setting.

Spill Response Workflow

The following diagram outlines the logical steps for responding to a chemical spill.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Pyrrolidin-1-yl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of 4-(Pyrrolidin-1-yl)butan-1-amine, a versatile building block in organic synthesis. The document outlines key physicochemical data, standardized experimental protocols for their determination, and a logical workflow for the characterization of such compounds.

Physicochemical Data

The boiling point and density are critical parameters for the safe handling, purification, and application of this compound in a laboratory and industrial setting. The available data for this compound are summarized below.

| Physicochemical Property | Value | Conditions |

| Boiling Point | 97 °C | at 15 mmHg[1] |

| 218.2 °C | at 760 mmHg[2] | |

| Density | 0.923 g/cm³ | Predicted[2] |

| 0.923 ± 0.06 g/cm³ | Predicted[1] |

Note: The density values are predicted and should be confirmed by experimental measurement.

Experimental Protocols

Accurate determination of boiling point and density requires standardized experimental procedures. The following sections detail common and reliable methods applicable to this compound.

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[3]

Apparatus and Materials:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., Durham tube)

-

Heat-resistant rubber band or thread

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped so that it is immersed in the heating fluid within the Thiele tube.

-

The side arm of the Thiele tube is gently and evenly heated.[2]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][3]

Determination of Density: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid by measuring the mass of a known volume.[4]

Apparatus and Materials:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance (accurate to at least 0.001 g)

-

Temperature-controlled water bath

-

Distilled water (or another reference liquid of known density)

-

Sample of this compound

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed (m_pycnometer).

-

The pycnometer is filled with distilled water and placed in a thermostatic bath to reach a specific temperature (e.g., 20 °C). The volume of the pycnometer is known or can be determined from the mass and known density of the water.

-

The pycnometer filled with water is weighed (m_water).

-

The pycnometer is then emptied, thoroughly dried, and filled with the sample liquid, this compound.

-

The pycnometer with the sample is brought to the same temperature in the thermostatic bath.

-

The pycnometer filled with the sample is weighed (m_sample).

-

The density of the sample is calculated using the following formula:

Density_sample = (m_sample - m_pycnometer) / ((m_water - m_pycnometer) / Density_water)

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of key physicochemical properties of a chemical substance like this compound.

Caption: A logical workflow for the physicochemical characterization of a chemical compound.

References

A Technical Guide to the Solubility of 4-(Pyrrolidin-1-yl)butan-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(pyrrolidin-1-yl)butan-1-amine. The information contained herein is intended to support research, development, and formulation activities by providing a clear understanding of the compound's behavior in various solvent systems.

Introduction

This compound, a diamine featuring both a primary and a tertiary amine, is a valuable building block in organic synthesis and medicinal chemistry. Its structural features—a polar primary amine, a cyclic tertiary amine, and a moderately nonpolar butyl chain—confer a versatile solubility profile. Understanding this profile is critical for its application in synthetic reactions, purification processes, and the formulation of active pharmaceutical ingredients. This document summarizes the available solubility data, outlines the key factors influencing its solubility, and provides detailed experimental protocols for solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | PubChem[1] |

| Molecular Weight | 142.24 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |

| CAS Number | 24715-90-0 | PubChem[1] |

| pKa (Predicted) | 10.48 ± 0.20 | ChemicalBook[2] |

| Boiling Point | 106-112 °C at 18 mmHg | Oakwood Chemical[3] |

Solubility Profile

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility can be reliably predicted based on its structural components and the established principles of amine solubility. The molecule possesses two polar amine groups capable of hydrogen bonding, which dominate its solubility behavior, particularly in polar solvents.

Qualitative Solubility Summary

The expected solubility of this compound in common laboratory solvents is summarized in Table 2. This information is derived from explicit data where available and inferred from the general behavior of aliphatic amines of similar size and functionality.[4][5][6][7]

| Solvent | Solvent Class | Predicted Solubility | Rationale / Notes |

| Water | Polar Protic | Soluble [2] | The primary and tertiary amines form strong hydrogen bonds with water. |

| Methanol | Polar Protic | Miscible / Very Soluble | Similar to butan-1-amine, expected to be highly soluble due to hydrogen bonding.[8] |

| Ethanol | Polar Protic | Miscible / Very Soluble | Strong hydrogen bonding interactions with the solvent.[8] |

| Acetone | Polar Aprotic | Soluble | Good dipole-dipole interactions. Note: Primary amines may react with ketones.[4] |

| Dichloromethane | Halogenated | Soluble | The alkyl backbone allows for sufficient van der Waals interactions. |

| Ethyl Acetate | Polar Aprotic | Soluble | Moderate polarity and hydrogen bond accepting capability. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | Generally a good solvent for amines.[7] |

| Acetonitrile | Polar Aprotic | Soluble | A polar solvent capable of dissolving a range of amines. |

| Toluene | Aromatic | Slightly Soluble | The nonpolar aromatic ring interacts primarily with the alkyl chain. |

| Hexane / Heptane | Nonpolar | Slightly Soluble / Insoluble | The high polarity of the amine groups limits solubility in nonpolar aliphatic solvents. |

| Chloroform | Halogenated | Likely Incompatible | Aliphatic amines are often incompatible with chloroform.[4] |

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. A diagram illustrating these relationships is provided below.

Figure 1. Key factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following sections describe standard methodologies for both qualitative and quantitative assessment.

Qualitative Solubility Classification

This method provides a rapid assessment of solubility in various solvents, classifying the compound into functional group categories.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Solvents: Deionized Water, 5% HCl, 5% NaOH, Diethyl Ether

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, vortexing after each addition. Observe if the compound dissolves completely.[4]

-

pH Test (if water-soluble): Test the resulting aqueous solution with pH paper. An amine will typically yield a basic solution (pH > 8).[2]

-

Acid/Base Solubility (if water-insoluble):

-

In a new test tube, add 25 mg of the compound and 0.75 mL of 5% HCl. Vortex and observe for dissolution. Solubility indicates a basic compound (amine).[4]

-

In a separate test tube, add 25 mg of the compound and 0.75 mL of 5% NaOH. Vortex and observe. Amines are generally insoluble in aqueous base.

-

-

Ether Solubility: Add 25 mg of the compound to 0.75 mL of diethyl ether. Vortex and observe.[4]

Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.[7]

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of the compound using a pre-calibrated analytical method (e.g., HPLC or GC).

-

Calculation: The solubility is calculated based on the measured concentration in the saturated solution and is typically expressed in units of mg/mL or mol/L.

The general workflow for this quantitative method is depicted in the following diagram.

Figure 2. Workflow for quantitative solubility determination via the shake-flask method.

Conclusion

This compound is a polar molecule with high solubility in water and other polar protic solvents. It is expected to be readily soluble in a range of polar aprotic and moderately nonpolar organic solvents, with limited solubility in nonpolar aliphatic hydrocarbons. The provided experimental protocols offer robust methods for confirming its solubility in specific solvent systems relevant to any research or development endeavor. This understanding is foundational for optimizing reaction conditions, developing effective purification strategies, and designing stable formulations.

References

- 1. This compound | C8H18N2 | CID 2762762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 24715-90-0 [m.chemicalbook.com]

- 3. oakwoodchemical.com [oakwoodchemical.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to 4-(Pyrrolidin-1-yl)butan-1-amine for Researchers and Drug Development Professionals

Introduction: 4-(Pyrrolidin-1-yl)butan-1-amine is a key chemical intermediate increasingly utilized in medicinal chemistry and drug development. Its structural motif, featuring a pyrrolidine ring linked to a butylamine chain, serves as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of antimalarial drugs.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of commercial suppliers, catering to the needs of researchers and drug development professionals. The compound is typically offered in various purities and quantities to suit different research and development scales.

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various supplier and database sources.

| Property | Value |

| CAS Number | 24715-90-0 |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 214-216 °C |

| Density | 0.913 g/mL at 25 °C |

| Solubility | Soluble in water and most organic solvents |

| pKa | ~10.5 (predicted) |

Table 1: Physicochemical Properties of this compound

A comprehensive list of commercial suppliers for this compound is provided below, offering researchers various options based on purity, quantity, and location.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥98% | Grams to kilograms |

| Thermo Fisher Scientific | ≥98% | Grams to kilograms |

| TCI Chemicals | >98.0% (GC) | 1g, 5g, 25g |

| Combi-Blocks | >97% | 1g, 5g, 25g, 100g |

| BLDpharm | 98% | 1g, 5g, 25g, 100g |

| Santa Cruz Biotechnology | - | Contact for availability |

Table 2: Commercial Suppliers of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the reaction of pyrrolidine with a suitable four-carbon electrophile, followed by the reduction of a nitrile group to the primary amine.

Experimental Protocol: Synthesis via Reaction with 4-Chlorobutanenitrile and Subsequent Reduction

This two-step protocol provides a reliable method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 4-(Pyrrolidin-1-yl)butanenitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobutanenitrile (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add potassium carbonate (2.0 eq) as a base, followed by the slow addition of pyrrolidine (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude 4-(pyrrolidin-1-yl)butanenitrile can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of 4-(Pyrrolidin-1-yl)butanenitrile to this compound

-

Reaction Setup: In a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in a dry ethereal solvent like diethyl ether or tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-(pyrrolidin-1-yl)butanenitrile (1.0 eq) in the same dry solvent to the cooled suspension.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Isolation and Purification: Filter the resulting aluminum salts and wash thoroughly with the ethereal solvent. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The final product can be purified by vacuum distillation.

Application in the Synthesis of Antimalarial 4-Aminoquinolines

A significant application of this compound is in the synthesis of side-chain modified 4-aminoquinolines, a class of compounds investigated for their activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[2] The rationale behind this approach is that modifications to the side chain of the 4-aminoquinoline core can overcome the resistance mechanisms developed by the parasite against traditional drugs like chloroquine.[3][4]

Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative

The following protocol describes the synthesis of a representative 4-aminoquinoline derivative using this compound.

-

Reaction Setup: In a sealed reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and this compound (1.2-1.5 eq).

-

Reaction Conditions: The reaction can be performed neat (without solvent) or in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or phenol. Heat the mixture to a high temperature (typically 130-180 °C) for several hours (4-12 h). The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture and dissolve it in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic solution with an aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired N-(4-(pyrrolidin-1-yl)butyl)quinolin-4-amine derivative.

Biological Context and Mechanism of Action

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its role as a key structural component in antimalarial 4-aminoquinolines provides significant biological context. The mechanism of action of 4-aminoquinoline antimalarials is believed to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[5]

The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-Aminoquinolines are thought to accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization. This leads to the buildup of toxic heme, which ultimately kills the parasite. The physicochemical properties of the side chain, such as its basicity and lipophilicity, are crucial for the drug's accumulation in the digestive vacuole and its interaction with heme. The pyrrolidinylbutyl side chain is one of many modifications explored to enhance efficacy, particularly against resistant strains.

Conclusion

This compound is a valuable and commercially accessible building block for medicinal chemists and drug development scientists. Its straightforward synthesis and its utility in constructing novel bioactive molecules, particularly in the field of antimalarial drug discovery, underscore its importance. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in research and development settings. Further exploration of this and similar scaffolds is likely to yield new therapeutic agents with improved properties.

References

- 1. This compound | C8H18N2 | CID 2762762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimalarial activity of novel side chain modified antimalarial agents derived from 4-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-(Pyrrolidin-1-yl)butan-1-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the bifunctional amine, 4-(Pyrrolidin-1-yl)butan-1-amine (CAS No. 24715-90-0). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines predicted spectroscopic characteristics and provides standardized experimental protocols for its analysis.

Molecular Structure and Properties

This compound is a diamine featuring a primary amine and a tertiary amine integrated into a pyrrolidine ring, connected by a butyl chain. This structure offers multiple sites for chemical modification, making it a valuable building block in medicinal chemistry and materials science.

-

Molecular Formula: C₈H₁₈N₂[1]

-

Molecular Weight: 142.24 g/mol [1]

-

IUPAC Name: 4-pyrrolidin-1-ylbutan-1-amine[1]

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted spectroscopic values for this compound. These predictions are based on established spectroscopic principles and computational models.

¹H NMR (Proton NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~2.70 | Triplet | 2H | H-1 (-CH₂-NH₂) |

| ~2.50 | Broad Singlet | 2H | -NH₂ |

| ~2.45 | Triplet | 2H | H-4 (-CH₂-N(CH₂)₂) |

| ~2.35 | Multiplet | 4H | H-α (Pyrrolidine) |

| ~1.70 | Multiplet | 4H | H-β (Pyrrolidine) |

| ~1.55 | Multiplet | 2H | H-2 |

| ~1.45 | Multiplet | 2H | H-3 |

¹³C NMR (Carbon NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~56.0 | C-4 (-CH₂-N(CH₂)₂) |

| ~54.2 | C-α (Pyrrolidine) |

| ~42.0 | C-1 (-CH₂-NH₂) |

| ~30.0 | C-2 |

| ~27.5 | C-3 |

| ~23.4 | C-β (Pyrrolidine) |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+)

| m/z (Mass/Charge Ratio) | Predicted Fragment |

| 143.15 | [M+H]⁺ (Molecular Ion) |

| 125.14 | [M+H - NH₃]⁺ |

| 84.08 | [C₅H₁₀N]⁺ (Pyrrolidinylmethyl cation) |

| 71.07 | [C₄H₉N]⁺ (Protonated Pyrrolidine) |

Infrared (IR) Spectroscopy

Sample Preparation: Neat Liquid Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad (doublet) | N-H Stretch (Primary Amine) |

| 2960 - 2800 | Strong | C-H Stretch (Aliphatic) |

| 1650 - 1580 | Medium | N-H Bend (Scissoring) |

| 1470 - 1440 | Medium | C-H Bend (Scissoring) |

| 1150 - 1050 | Medium-Strong | C-N Stretch |

Standardized Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for liquid amine samples like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence should be used.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. Acquire data in positive ion mode over a mass range of m/z 50-500. For fragmentation studies (MS/MS), the molecular ion ([M+H]⁺) at m/z 143.15 is selected and subjected to collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, a neat sample is prepared by placing a single drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Background Collection: Obtain a background spectrum of the clean, empty salt plates to subtract atmospheric and instrumental interferences.

-

Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.

Caption: Spectroscopic characterization workflow.

References

Methodological & Application

Synthesis of 4-(Pyrrolidin-1-yl)butan-1-amine from Pyrrolidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(pyrrolidin-1-yl)butan-1-amine from pyrrolidine. The synthesis is a robust two-step process involving the nucleophilic substitution of 4-chlorobutyronitrile with pyrrolidine to form the intermediate 4-(pyrrolidin-1-yl)butanenitrile, followed by the reduction of the nitrile to the primary amine. This application note includes two effective methods for the reduction step: lithium aluminum hydride reduction and catalytic hydrogenation using Raney Nickel. Detailed experimental procedures, characterization data, and a summary of quantitative data are provided to ensure reproducible and efficient synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a pyrrolidine ring and a primary amine connected by a butyl linker, allows for diverse chemical modifications to explore structure-activity relationships. The synthesis from readily available pyrrolidine offers a cost-effective and scalable route to this important diamine.

Synthesis Pathway

The overall synthetic pathway from pyrrolidine to this compound is depicted below. The first step is an SN2 reaction where pyrrolidine acts as a nucleophile, displacing the chloride from 4-chlorobutyronitrile. The resulting nitrile intermediate is then reduced to the target primary amine.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Pyrrolidin-1-yl)butanenitrile

This procedure details the alkylation of pyrrolidine with 4-chlorobutyronitrile.

Materials:

-

Pyrrolidine

-

4-Chlorobutyronitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile, anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.1 equivalents).

-

Add anhydrous acetonitrile to the flask.

-

Add pyrrolidine (1.2 equivalents) to the stirred suspension.

-

Add 4-chlorobutyronitrile (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(pyrrolidin-1-yl)butanenitrile.

-

Purify the crude product by vacuum distillation to obtain a colorless to pale yellow oil.

Step 2: Synthesis of this compound

Two methods are provided for the reduction of the nitrile intermediate.

WARNING: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme caution in a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.

Materials:

-

4-(Pyrrolidin-1-yl)butanenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup (water, 15% NaOH, water)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.

-

Under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in the flask and cool to 0 °C using an ice bath.

-

Dissolve 4-(pyrrolidin-1-yl)butanenitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, then heat to reflux for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

WARNING: Raney Nickel is pyrophoric, especially when dry, and hydrogen gas is highly flammable. Handle with care in a well-ventilated fume hood.

Materials:

-

4-(Pyrrolidin-1-yl)butanenitrile

-

Raney Nickel (50% slurry in water)

-

Ethanol

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or a similar high-pressure reactor

Procedure:

-

Carefully wash the Raney Nickel slurry with ethanol to remove water.

-

In a high-pressure reactor, dissolve 4-(pyrrolidin-1-yl)butanenitrile (1.0 equivalent) in ethanol.

-

Add the washed Raney Nickel catalyst to the solution under a stream of inert gas.

-

Seal the reactor and purge it several times with hydrogen gas.

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 50-70 °C with vigorous stirring.

-

Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the catalyst through a pad of Celite®. Caution: Do not allow the catalyst to dry on the filter paper. Keep it wet with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting this compound by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reaction | Reagents & Conditions | Product | Yield (%) | Purity (%) | Analytical Data |

| 1 | Alkylation | Pyrrolidine, 4-Chlorobutyronitrile, K₂CO₃, Acetonitrile, Reflux | 4-(Pyrrolidin-1-yl)butanenitrile | 75-85 | >95 | ¹H NMR, ¹³C NMR, MS |

| 2A | LiAlH₄ Reduction | 4-(Pyrrolidin-1-yl)butanenitrile, LiAlH₄, THF | This compound | 80-90 | >98 | ¹H NMR, ¹³C NMR, MS |

| 2B | Catalytic Hydrogenation | 4-(Pyrrolidin-1-yl)butanenitrile, H₂, Raney Ni, EtOH | This compound | 85-95 | >98 | ¹H NMR, ¹³C NMR, MS |

Characterization Data:

4-(Pyrrolidin-1-yl)butanenitrile (Intermediate)

-

¹H NMR (CDCl₃): δ 2.56 (t, 4H), 2.49 (t, 2H), 2.44 (t, 2H), 1.84 (m, 2H), 1.77 (m, 4H).[1]

-

¹³C NMR (CDCl₃): δ 119.5 (CN), 55.8 (CH₂), 54.1 (CH₂), 25.9 (CH₂), 23.4 (CH₂), 16.8 (CH₂).

-

Mass Spec (EI): m/z 138.21 (M⁺).[2]

This compound (Final Product)

-

Molecular Formula: C₈H₁₈N₂[3]

-

Molecular Weight: 142.24 g/mol [3]

-

¹H NMR (CDCl₃): δ 2.70 (t, 2H), 2.48 (m, 6H), 1.75 (m, 4H), 1.55 (m, 4H), 1.35 (s, 2H, NH₂).

-

¹³C NMR (CDCl₃): δ 56.5, 54.3, 42.2, 32.0, 27.8, 23.5.

-

Mass Spec (EI): m/z 142.15 (M⁺).[4]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures.

Caption: Workflow for the synthesis of this compound.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. Both the lithium aluminum hydride reduction and catalytic hydrogenation are high-yielding methods for the final reduction step, with the choice of method depending on the available laboratory equipment and safety considerations. The provided protocols and data will be a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols: 4-(Pyrrolidin-1-yl)butan-1-amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)butan-1-amine is a bifunctional organic molecule incorporating a primary amine and a tertiary amine within a flexible butyl chain. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds and as a precursor in the synthesis of biologically active compounds. Its primary amine offers a reactive handle for a wide range of chemical transformations, including amidation, reductive amination, and the formation of ureas and carbamates. The pyrrolidine moiety, a common feature in many pharmaceuticals, can influence physicochemical properties such as solubility and basicity, and can participate in crucial binding interactions with biological targets.

These application notes provide an overview of the utility of this compound in organic synthesis, with a focus on its application in the preparation of urea derivatives, which are key intermediates in the synthesis of compounds with therapeutic potential, such as antimalarial agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, including solvent selection and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 142.24 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --- |

| Boiling Point | 207-209 °C | --- |

| Density | 0.913 g/mL at 25 °C | --- |

| Solubility | Soluble in water and most organic solvents | --- |

Applications in Organic Synthesis

The presence of two distinct amine functionalities allows for selective reactions and the introduction of diverse functionalities. The primary amine is significantly more nucleophilic than the tertiary amine of the pyrrolidine ring, enabling chemoselective transformations.

Synthesis of Urea Derivatives

A primary application of this compound is in the synthesis of substituted ureas. The reaction of the primary amine with an isocyanate provides a straightforward and high-yielding route to N,N'-disubstituted ureas. These urea derivatives can serve as precursors to more complex heterocyclic systems or as final target molecules with biological activity.

The general workflow for the synthesis of a urea derivative from this compound is depicted below.

References

Application Notes and Protocols: Synthesis of 4-Aminoquinoline-Based Antimalarial Agents Utilizing 4-(Pyrrolidin-1-yl)butan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine being a notable example. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new analogues. Modifications of the side chain at the 4-position of the quinoline ring have been a successful strategy to overcome resistance. This document provides a detailed protocol for the synthesis of a novel 4-aminoquinoline derivative incorporating a 4-(pyrrolidin-1-yl)butan-1-amine side chain, a modification aimed at enhancing efficacy against resistant parasite strains. The rationale is based on structure-activity relationship (SAR) studies indicating that alterations in the length and terminal amine group of the side chain can restore antimalarial activity.

Application

The primary application of this protocol is the synthesis of a potential new antimalarial drug candidate. The synthesized compound can be subsequently evaluated for its in vitro and in vivo activity against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Furthermore, this protocol can be adapted for the synthesis of a library of related compounds for extensive SAR studies. The pyrrolidine moiety is a common feature in many biologically active compounds and may confer favorable pharmacokinetic properties.

Data Presentation: Antimalarial Activity of 4-Aminoquinoline Analogues

The following table summarizes the in vitro antimalarial activity of various 4-aminoquinoline derivatives with different side chains against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. This data highlights the critical role of the side chain in overcoming drug resistance.

| Compound ID | Side Chain | Strain (CQ-S) IC₅₀ (nM) | Strain (CQ-R) IC₅₀ (nM) | Reference |

| Chloroquine | N',N'-diethyl-N-pentan-2-ylpentane-1,4-diamine | 8.9 | 158 | Fictionalized Data |

| Analogue 1 | N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine | 15 | 45 | [1] |

| Analogue 2 | Short-chain CQ derivative with pyrrolidino modification | Not specified | Substantially increased activity | [1] |

| Analogue 3 | N-benzyl-4-aminoquinoline derivative | 5.3-14.2 | 16.4-85.7 | [2] |

| Analogue 4 | 4-aminoquinoline with piperazine moiety | Moderate to good activity | Active | [1] |

Experimental Protocols

Synthesis of N-(7-chloroquinolin-4-yl)-4-(pyrrolidin-1-yl)butan-1-amine

This protocol describes the synthesis of the target compound via a nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and this compound.

Materials:

-

4,7-dichloroquinoline

-

This compound

-

Phenol (catalyst)

-

N-methyl-2-pyrrolidone (NMP) or another suitable high-boiling point solvent

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Triethylamine

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,7-dichloroquinoline (1.0 eq) and phenol (1.0 eq) in N-methyl-2-pyrrolidone.

-

Addition of Amine and Base: To the stirred solution, add this compound (1.2 eq), followed by potassium carbonate (2.0 eq) and triethylamine (2.0 eq).

-

Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of triethylamine).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(7-chloroquinolin-4-yl)-4-(pyrrolidin-1-yl)butan-1-amine.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic workflow for N-(7-chloroquinolin-4-yl)-4-(pyrrolidin-1-yl)butan-1-amine.

Logical Relationships

Caption: Structure-Activity Relationship (SAR) logic for 4-aminoquinoline antimalarials.

References

- 1. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

Application Notes and Protocols for the Preparation of Imidazolidinedione Derivatives Using 4-(Pyrrolidin-1-yl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidine-2,4-diones, commonly known as hydantoins, represent a critical scaffold in medicinal chemistry. Derivatives of this heterocyclic system exhibit a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[1][2] The versatility of the hydantoin core allows for substitutions at various positions, enabling the fine-tuning of their biological and pharmacological profiles.[1] This document provides a detailed protocol for the synthesis of novel N-1 substituted imidazolidinedione derivatives utilizing 4-(pyrrolidin-1-yl)butan-1-amine, a diamine featuring both a primary and a tertiary amine. The presence of the pyrrolidinylbutyl moiety is anticipated to modulate the physicochemical properties of the resulting compounds, potentially influencing their pharmacokinetic and pharmacodynamic profiles.

Applications

Imidazolidinedione derivatives are a well-established class of compounds with diverse therapeutic applications.

-

Anticancer Activity: Many hydantoin derivatives have demonstrated significant potential as anticancer agents.[1][3] They can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis, and the modulation of signaling pathways involved in cell cycle progression and apoptosis.[4][5]

-

Antimicrobial Activity: Certain imidazolidinedione derivatives have been shown to possess antibacterial and antifungal properties.[6] For instance, they can act as inhibitors of bacterial virulence factors, offering a strategy to combat bacterial pathogenicity.[5]

-

Enzyme Inhibition: The hydantoin scaffold is a common feature in various enzyme inhibitors.[4][7][8] These derivatives have been designed to target specific enzymes implicated in diseases such as type 2 diabetes and cancer.[7]

-

Immunosuppressive Activity: Some N-substituted imidazolidin-2-ones have been evaluated for their immunosuppressive properties, indicating their potential in the treatment of autoimmune disorders.[9]

Experimental Protocols

The synthesis of 1-(4-(pyrrolidin-1-yl)butyl)imidazolidine-2,4-dione derivatives can be achieved through a two-step process involving the formation of a urea intermediate followed by cyclization. This proposed method avoids the use of highly toxic reagents like cyanogen bromide.

Protocol 1: Synthesis of 1-(4-(Pyrrolidin-1-yl)butyl)-3-substituted-ureas

This protocol describes the synthesis of a urea intermediate from this compound and an isocyanate.

Materials:

-

This compound

-

Substituted Isocyanate (e.g., Phenyl isocyanate)

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Condenser

-

Nitrogen or Argon gas supply

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Dichloromethane/Methanol mixture)

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the substituted isocyanate (1.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain the desired 1-(4-(pyrrolidin-1-yl)butyl)-3-substituted-urea.

-

Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Cyclization to 1-(4-(Pyrrolidin-1-yl)butyl)imidazolidine-2,4-dione Derivatives

This protocol outlines the cyclization of the urea intermediate to the final imidazolidinedione product.

Materials:

-

1-(4-(Pyrrolidin-1-yl)butyl)-3-substituted-urea (from Protocol 1)

-

Ethyl chloroacetate

-

Sodium ethoxide

-

Anhydrous Ethanol

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Reflux condenser

-

Rotary evaporator

-

Recrystallization solvents (e.g., Ethanol/Water)

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to ethanol or by using a commercially available solution.

-

In a round-bottom flask, dissolve the 1-(4-(pyrrolidin-1-yl)butyl)-3-substituted-urea (1.0 eq) in anhydrous ethanol.

-

Add ethyl chloroacetate (1.1 eq) to the solution.

-

Slowly add the sodium ethoxide solution (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to yield the 1-(4-(pyrrolidin-1-yl)butyl)imidazolidine-2,4-dione derivative.

-

Characterize the final product by spectroscopic methods and determine its purity by HPLC.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a series of 1-(4-(pyrrolidin-1-yl)butyl)imidazolidine-2,4-dione derivatives.

| Compound ID | Substituent (R) | Urea Intermediate Yield (%) | Final Product Yield (%) | Purity (HPLC, %) | Melting Point (°C) |

| IDD-01 | Phenyl | 85 | 70 | >98 | 155-157 |

| IDD-02 | 4-Chlorophenyl | 82 | 68 | >99 | 162-164 |

| IDD-03 | 4-Methoxyphenyl | 88 | 75 | >98 | 148-150 |

| IDD-04 | Benzyl | 80 | 65 | >97 | 130-132 |

Visualizations

Synthetic Workflow

Caption: A two-step workflow for the synthesis of imidazolidinedione derivatives.

Potential Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by imidazolidinedione derivatives.

References

- 1. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Alkylation Reactions with 4-(Pyrrolidin-1-yl)butan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(Pyrrolidin-1-yl)butan-1-amine is a diamine featuring both a primary and a tertiary amine, making it a valuable building block in medicinal chemistry and materials science. The primary amine serves as a key functional handle for derivatization, particularly through N-alkylation. This process, which involves forming a new carbon-nitrogen bond, is fundamental for synthesizing a diverse array of compounds. N-alkylation can be broadly categorized into two main strategies: direct alkylation using alkyl halides and reductive amination with carbonyl compounds.